1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride
Overview
Description
1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride is a macrocyclic compound with a molecular formula of C12H30N6·6HCl. It is a nitrogen-rich macrocycle, often referred to as a hexacyclen, and is known for its ability to form stable complexes with metal ions. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and versatility.
Mechanism of Action
Target of Action
Hexacyclen Hexahydrochloride, also known as 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride, primarily targets metal ions . It is commonly used as a chelating agent in chemistry and biochemistry due to its ability to bind these ions .
Mode of Action
The compound interacts with its targets by selectively binding metal ions in proteins or enzymes . This interaction allows researchers to study the structure and function of these proteins or enzymes .
Result of Action
The molecular and cellular effects of Hexacyclen Hexahydrochloride’s action largely depend on the specific metal ions it binds to and the biological context. For instance, by binding to metal ions in certain enzymes, it could inhibit or alter the function of these enzymes .
Action Environment
The action, efficacy, and stability of Hexacyclen Hexahydrochloride can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions in the environment could affect its chelating activity. Moreover, factors such as pH and temperature could potentially influence its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride can be synthesized through a multi-step process involving the cyclization of linear polyamines. One common method involves the reaction of N,N’-bis(2-hydroxyethyl)ethylenediamine with formaldehyde and a suitable amine under acidic conditions to form the macrocyclic structure. The resulting product is then treated with hydrochloric acid to obtain the hexahydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, nickel, and cobalt.
Substitution: Can undergo nucleophilic substitution reactions with suitable electrophiles.
Oxidation and Reduction: The nitrogen atoms in the macrocycle can participate in redox reactions, altering the oxidation state of the metal ions in the complexes.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., CuCl2, NiCl2) in aqueous or organic solvents.
Substitution: Requires electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Metal Complexes: Formation of stable metal-ligand complexes with various metal ions.
Substituted Derivatives: Products of nucleophilic substitution reactions, often with enhanced properties for specific applications.
Scientific Research Applications
1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a chelating agent in biological systems, including metal ion transport and detoxification.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent for metal-related disorders.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and supramolecular assemblies
Comparison with Similar Compounds
1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride is unique due to its high nitrogen content and ability to form stable metal complexes. Similar compounds include:
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: A methylated derivative with similar complexation properties.
1,4,7,10,13,16-Hexaazacyclooctadecane Trisulfate: A trisulfate salt with different solubility and reactivity characteristics.
18-Crown-6: An oxygen-containing macrocycle with similar complexation abilities but different selectivity for metal ions.
These comparisons highlight the unique properties of this compound, particularly its nitrogen-rich structure and versatility in forming stable complexes with a wide range of metal ions.
Properties
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane;hexahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6.6ClH/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;;;;;;/h13-18H,1-12H2;6*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOJYBVPYIMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507632 | |
Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58105-91-2 | |
Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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